molecular formula C16H12BrClN2O B1333934 (3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol CAS No. 618441-69-3

(3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol

Cat. No.: B1333934
CAS No.: 618441-69-3
M. Wt: 363.63 g/mol
InChI Key: OGGICKBNRQTKON-UHFFFAOYSA-N
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Description

The compound (3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol is a synthetic organic molecule characterized by the presence of bromine, chlorine, and a pyrazole ring

Scientific Research Applications

Chemistry

In chemistry, (3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of pyrazole-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as pharmaceutical agents. The presence of the pyrazole ring and halogenated aromatic groups makes it a candidate for the development of drugs targeting various biological pathways.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups allow for the modification of material surfaces and the creation of advanced materials with tailored properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol typically involves multi-step organic reactions

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Bromophenyl and Chlorophenyl Groups: The bromophenyl and chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions. This involves the reaction of the pyrazole intermediate with bromobenzene and chlorobenzene in the presence of a suitable catalyst.

    Final Step: The final step involves the reduction of the intermediate to form the methanol group. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyrazole ring or the halogenated aromatic rings.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the halogenated aromatic rings can participate in halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol: Similar structure but lacks the chlorine atom.

    (3-(4-Chlorophenyl)-1-(3-bromophenyl)-1H-pyrazol-4-yl)methanol: Similar structure but with reversed positions of bromine and chlorine.

    (3-Phenyl-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol: Lacks the bromine atom.

Uniqueness

The uniqueness of (3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol lies in its specific combination of bromine and chlorine atoms on the aromatic rings, which can influence its reactivity and interactions. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.

Properties

IUPAC Name

[3-(4-bromophenyl)-1-(3-chlorophenyl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O/c17-13-6-4-11(5-7-13)16-12(10-21)9-20(19-16)15-3-1-2-14(18)8-15/h1-9,21H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGICKBNRQTKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618441-69-3
Record name (3-(4-BROMOPHENYL)-1-(3-CHLOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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